Product packaging for Dodecylamine acetate(Cat. No.:CAS No. 2016-56-0)

Dodecylamine acetate

Cat. No.: B148181
CAS No.: 2016-56-0
M. Wt: 245.4 g/mol
InChI Key: HBRNMIYLJIXXEE-UHFFFAOYSA-N
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Description

Overview of Dodecylamine (B51217) Acetate (B1210297) as a Chemical Compound

Dodecylamine acetate is an organic salt formed from the reaction between dodecylamine (also known as 1-aminododecane or laurylamine) and acetic acid. tcichemicals.combrightsol.netfishersci.ca Its molecular formula is C₁₂H₂₇N·C₂H₄O₂ or C₁₄H₃₁NO₂. tcichemicals.combrightsol.netfishersci.calingofriends.comchemicalbook.comcymitquimica.comchemicalbook.com This compound typically presents as a white to off-white crystalline solid or powder. brightsol.netfishersci.calingofriends.comchemicalbook.comcymitquimica.comchemicalbook.com

Structurally, this compound consists of a long hydrophobic dodecyl chain (derived from dodecylamine) and a positively charged amine group, paired with a carboxylate counterion (derived from acetic acid). brightsol.netlingofriends.comcymitquimica.com This amphiphilic structure, possessing both hydrophobic and hydrophilic parts, is fundamental to its behavior as a surfactant. brightsol.netlingofriends.comcymitquimica.com

This compound exhibits limited solubility in water but is soluble in organic solvents and alcohols. brightsol.netlingofriends.comcymitquimica.com Its melting point generally ranges between 50-70°C, although some sources specify a melting point around 69°C. brightsol.netlingofriends.comchemicalbook.comchemicalbook.com

Here is a summary of some key properties:

PropertyValueSource(s)
Molecular FormulaC₁₄H₃₁NO₂ (C₁₂H₂₇N·C₂H₄O₂) tcichemicals.combrightsol.netfishersci.calingofriends.com
Molecular Weight245.41 g/mol tcichemicals.comfishersci.cachemicalbook.comchemicalbook.com
AppearanceWhite to off-white crystalline solid/powder brightsol.netfishersci.calingofriends.comchemicalbook.com
Solubility (Water)Limited / Very faint turbidity brightsol.netlingofriends.comchemicalbook.comchemicalbook.com
Solubility (Organic)Soluble in organic solvents/alcohols brightsol.netlingofriends.comcymitquimica.com
Melting Point50-70°C (approx. 69°C) brightsol.netlingofriends.comchemicalbook.comchemicalbook.com
CAS RN2016-56-0 tcichemicals.comfishersci.cachemicalbook.comchemicalbook.com
PubChem CID263045 fishersci.catci-chemical-trading.comzoro.com

Significance of this compound in Interdisciplinary Scientific Inquiry

This compound plays a significant role in various scientific disciplines, primarily due to its surfactant properties and its ability to interact with different interfaces. Its amphiphilic nature allows it to modify surface tension and facilitate the dispersion or emulsification of substances that would otherwise be immiscible. brightsol.netlingofriends.comcymitquimica.com

In materials science, this compound is utilized in the synthesis and stabilization of nanoparticles, such as silver nanoparticles. It can act as a capping agent, influencing particle size and preventing aggregation. rsc.orgresearchgate.net Its interaction with metal surfaces is also relevant in studies concerning corrosion inhibition, where it can form protective layers. brightsol.netlingofriends.comcymitquimica.com

Within the field of chemistry, its behavior in aqueous and organic systems is studied to understand self-assembly processes and the formation of micelles. cymitquimica.comncats.ioiitkgp.ac.inresearchgate.net These studies contribute to the fundamental understanding of surfactant chemistry and the design of new functional materials.

Furthermore, this compound finds application in forensic science as a component in physical developer reagents used for visualizing latent fingerprints on porous surfaces. bvda.comresearchgate.netresearchgate.net Its role in this context involves interacting with the "greasy" components of fingerprints. bvda.com

In mineral processing, particularly in flotation techniques, this compound (or dodecylamine, which exists in equilibrium with its acetate salt in solution depending on pH) is studied as a collector for various minerals, including silicates and some metallic sulfides. mdpi.comresearchgate.nettandfonline.comjournalssystem.commdpi.comscientific.netmdpi.com Research investigates its adsorption mechanisms on mineral surfaces and how factors like pH influence its effectiveness and selectivity. mdpi.comresearchgate.net

Historical Context of this compound Research and Development

The historical research involving this compound is closely tied to the development of surfactant chemistry and its applications. The use of long-chain amines and their salts as surface-active agents has been explored for many decades.

One notable historical application is its inclusion in physical developer formulations for fingerprint detection. The use of physical developer, an aqueous, silver-based reagent, for developing prints on porous items originated from research into developers for photographic film in the 1960s. bvda.com this compound was incorporated into these formulations to stabilize silver particles formed during the development process. bvda.comresearchgate.net Early reports on its potential as a fingerprint reagent date back to the 1970s. bvda.com

Research into the use of dodecylamine and its salts as collectors in mineral flotation also has a significant history. Studies have investigated the adsorption behavior of dodecylamine on various mineral surfaces under different conditions, contributing to the understanding of flotation mechanisms. researchgate.nettandfonline.com

Over time, research has expanded from empirical observations of its properties and applications to more in-depth investigations at the molecular level, utilizing advanced analytical techniques and computational methods to understand its interactions and behavior in complex systems.

Current State of the Art in Dodecylamine Investigations

Current research on this compound and related dodecylamine species continues to build upon its established applications while exploring new frontiers. Investigations often focus on gaining a deeper understanding of the fundamental mechanisms governing its behavior at interfaces and in solution.

Detailed research findings include studies on its adsorption mechanisms on different mineral surfaces, such as calcium sulfate (B86663) dihydrate and silica (B1680970), using techniques like Raman detection, solution equilibrium calculations, and density functional theory (DFT). mdpi.com These studies aim to correlate the pH-dependent existence state of dodecylamine (ionic vs. molecular) with its adsorption behavior. mdpi.com Similarly, research on its interaction with sulfide (B99878) minerals like sphalerite investigates both chemisorption and physical adsorption mechanisms across a wide pH range. researchgate.net

Research also explores the synergistic effects of dodecylamine when used in mixtures with other surfactants or alcohols, particularly in the context of mineral flotation. journalssystem.commdpi.combibliotekanauki.pl Molecular dynamics simulations and surface tension measurements are employed to understand the self-assembly behaviors and interfacial activities of these mixed systems. researchgate.netbibliotekanauki.pl

In materials science, the use of dodecylamine as a capping agent in nanoparticle synthesis remains an active area of research, with studies investigating its role in controlling particle size, morphology, and stability. rsc.orgresearchgate.net

Furthermore, investigations into the self-assembly properties of dodecylamine-based systems, including their interaction with various counterions and their behavior in ternary systems with water and other organic components, contribute to the design of functional soft materials. ncats.ioiitkgp.ac.inresearchgate.net

The current state of the art involves a combination of experimental techniques and computational modeling to elucidate the complex physicochemical interactions of this compound, driving its continued relevance in diverse academic research areas.

Here is a table summarizing some recent research areas and findings:

Research AreaKey FocusRepresentative FindingsSource(s)
Mineral FlotationAdsorption mechanisms on minerals (e.g., silica, calcium sulfate, sphalerite)Correlation between pH, dodecylamine state (ionic/molecular), and adsorption behavior; identification of chemisorption and physical adsorption. mdpi.comresearchgate.net
Mineral FlotationSynergistic effects in mixed collector systems (e.g., with alcohols)Mixed systems can exhibit greater interfacial activities and improved flotation performance compared to single components. journalssystem.commdpi.combibliotekanauki.pl
Nanoparticle SynthesisRole as a capping and stabilizing agent (e.g., for silver nanoparticles)Influences particle size, prevents aggregation, and affects properties like sintering temperature. rsc.orgresearchgate.net
Self-AssemblyMicellization properties and aggregate formation in aqueous/mixed systemsFormation of micelles and larger aggregates (e.g., wormlike micelles); influence of counterions and co-surfactants on self-assembly behavior. cymitquimica.comncats.ioiitkgp.ac.inresearchgate.net
Forensic ScienceComponent in physical developer for fingerprint detectionInteraction with "greasy" fingerprint residues; stabilization of silver particles in the development process. bvda.comresearchgate.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H31NO2 B148181 Dodecylamine acetate CAS No. 2016-56-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

acetic acid;dodecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27N.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-2(3)4/h2-13H2,1H3;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRNMIYLJIXXEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2016-56-0
Record name Dodecylamine, acetate
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Record name 1-Dodecanamine, acetate (1:1)
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Record name Dodecylammonium acetate
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Record name DODECYLAMINE ACETATE
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Synthesis, Characterization, and Purity Assessment in Dodecylamine Acetate Research

Advanced Synthetic Methodologies for Dodecylamine (B51217) Acetate (B1210297)

The synthesis of dodecylamine acetate primarily involves the preparation of its precursor, dodecylamine, followed by a straightforward acid-base neutralization with acetic acid. The industrial production of dodecylamine employs several advanced methodologies.

Catalytic Hydrogenation Routes for Dodecylamine Precursors

A principal method for synthesizing dodecylamine is through the catalytic hydrogenation of lauronitrile (dodecanenitrile). nih.gov This process is a well-established technique for converting nitrile groups into primary amines. google.com The reaction is typically carried out at elevated temperatures and pressures, although advancements have led to processes that operate under milder conditions. google.comnih.gov The choice of catalyst is crucial for achieving high conversion rates and selectivity towards the desired primary amine, minimizing the formation of secondary and tertiary amine byproducts. nih.gov Various catalysts, including those based on nickel such as Ni-Cu/γ-Al2O3, have been developed to optimize this reaction, achieving high conversion of lauronitrile (98.3%) and excellent selectivity for primary dodecylamine (99.2%). academax.com

Synthesis from Dodecanoic Acid and Ammonia

The precursor for the hydrogenation process, lauronitrile, is commonly synthesized from dodecanoic acid (lauric acid) and ammonia. nih.govtue.nl In this two-step process, lauric acid first reacts with ammonia at high temperatures to form lauronitrile. nih.govtue.nl This intermediate is then subjected to catalytic hydrogenation to yield dodecylamine. nih.gov This route is particularly significant as it often utilizes fatty acids derived from natural sources like coconut or palm kernel oil. tue.nl

Influence of Fatty Amine Chain Length on Quantum Dot Synthesis with Dodecylamine

Dodecylamine is frequently used as a capping agent or solvent in the synthesis of semiconductor nanocrystals, also known as quantum dots. orientjchem.orgatamanchemicals.com Research into the synthesis of Indium Phosphide/Zinc Sulfide (B99878) (InP/ZnS) quantum dots has demonstrated that the carbon chain length of the fatty amine used (e.g., octylamine (B49996), dodecylamine, oleylamine) significantly impacts the resulting nanoparticles' properties. orientjchem.orgresearchgate.net

Longer fatty amine chains, such as dodecylamine, exhibit a higher capping capacity. orientjchem.orgorientjchem.org This leads to the formation of quantum dots with a smaller mean size but a broader size distribution. orientjchem.orgresearchgate.net Conversely, shorter-chain amines like octylamine result in a faster reaction progress, yielding larger quantum dots with a narrower size distribution and longer wavelength of photoluminescence emission. orientjchem.orgresearchgate.netorientjchem.org The higher activation energy and slower reaction rate associated with longer-chain amines contribute to these differences. orientjchem.orgorientjchem.org

Table 1: Effect of Fatty Amine Chain Length on InP/ZnS Quantum Dot Properties


Fatty AmineCarbon Chain LengthEffect on Reaction RateResulting Quantum Dot SizeSize Distribution (FWHM)
Octylamine8FasterLargerNarrower (~75 nm)
Dodecylamine12SlowerSmallerBroader (~109 nm)
Oleylamine18 (unsaturated)SlowerSmallerBroader (~113 nm)

FWHM: Full Width at Half Maximum, where a smaller value indicates a narrower size distribution. orientjchem.org

Preparation of Metal Oxides using this compound as a Hydrolysis Agent

Dodecylamine and its salts like this compound play a role in the synthesis of metal oxide nanoparticles. In a one-step aqueous process for creating iron oxide (Fe3O4) nanoparticles, dodecylamine acts as both a reducing agent and a surface-functionalizing (capping) agent. nih.gov The amine provides a basic medium which facilitates the hydrolysis of the metal ion precursor (e.g., FeCl2) without the need for an additional base. nih.gov This demonstrates its function in controlling the hydrolysis and subsequent particle formation. Similarly, nickel-based surfactants have been synthesized from this compound and nickel acetate to fabricate nickel nanoparticles. irjmst.com

Spectroscopic and Structural Characterization of this compound

To understand the behavior and purity of this compound, particularly in applications involving surface interactions, various analytical techniques are employed.

Application of FTIR Spectroscopy in Adsorption Studies

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for studying the adsorption of molecules like dodecylamine onto various surfaces, such as minerals or nanoparticles. scirp.orgmdpi.com By analyzing the infrared spectra, researchers can confirm the presence of the amine on a surface and infer the nature of the interaction. scirp.orgresearchgate.net

When dodecylamine adsorbs onto a material, characteristic peaks corresponding to its functional groups appear in the material's spectrum. mdpi.com For example, the adsorption of dodecylamine on the mineral lepidolite (B1170510) resulted in the appearance of bands associated with C-O and C=O bonds, indicating chemisorption of the collector on the mineral surface. mdpi.com Studies on smithsonite (B87515) have also used FTIR to confirm the adsorption of dodecylamine, noting the presence of RNH2 on the mineral surface. scirp.orgresearchgate.net The analysis often focuses on the stretching and bending vibrations of the alkyl chains (-CH2) and the amine group (-NH2). mdpi.com Changes in the position or intensity of these peaks can provide evidence of the adsorption mechanism, whether it be electrostatic interaction or chemical bonding. mdpi.com

Table 2: Characteristic FTIR Absorption Bands for Dodecylamine


Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3300-3400N-H StretchingAmine (-NH₂)
~2920-2930Asymmetric C-H StretchingAlkyl Chain (-CH₂)
~2850-2860Symmetric C-H StretchingAlkyl Chain (-CH₂)
~1600-1620N-H BendingAmine (-NH₂)

Note: Exact peak positions can vary depending on the chemical environment and interaction with surfaces. mdpi.com

X-ray Photoelectron Spectroscopy (XPS) Analysis in Surface Adsorption

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of this compound research, XPS is particularly valuable for studying its adsorption behavior on various surfaces, a critical aspect of its function as a surfactant and flotation agent in mineral processing. acs.orgacs.org

When this compound is adsorbed onto a substrate, such as silica (B1680970) or other minerals, XPS can provide direct evidence of the interaction between the dodecylammonium cation and the surface. The analysis of high-resolution spectra of key elements like nitrogen (N 1s), carbon (C 1s), and oxygen (O 1s), as well as elements from the substrate, can elucidate the nature of the adsorption.

Key Research Findings from XPS Analysis of Long-Chain Alkylamine Adsorption:

Adsorption Mechanism: Studies on the adsorption of long-chain alkylamines on quartz have utilized XPS to reveal that the amine cation is hydrogen-bonded to the surface silanol groups. acs.org

Surface Coverage and Orientation: By quantifying the atomic concentrations of nitrogen and carbon on the substrate surface, XPS can be used to estimate the surface coverage of this compound. Furthermore, angle-resolved XPS (ARXPS) can provide information about the orientation of the adsorbed molecules.

Chemical State of Adsorbed Species: The binding energy of the N 1s peak can distinguish between the protonated amine (R-NH3+) in the acetate salt and any unreacted or molecularly adsorbed dodecylamine (R-NH2). This is crucial for understanding the acid-base chemistry at the solid-liquid interface. A study on the adsorption of hexadecyltrimethylammonium salts on mica demonstrated the ability of XPS to monitor the different stages of monolayer formation. acs.org

Below is an interactive data table summarizing the expected binding energy regions for the key elements in an XPS analysis of this compound adsorbed on a silica (SiO2) substrate.

ElementOrbitalExpected Binding Energy (eV)Information Gleaned
NitrogenN 1s~401-402Indicates the presence and chemical state of the dodecylammonium ion on the surface.
CarbonC 1s~285 (C-C, C-H), ~286-287 (C-N)Confirms the presence of the dodecyl chain and its interaction with the nitrogen atom.
OxygenO 1s~532-533 (Si-O), ~531-532 (C=O)Provides information about the silica substrate and the acetate counter-ion.
SiliconSi 2p~103-104Characterizes the silica substrate.

X-ray Diffraction (XRD) for Structural Determination

X-ray Diffraction (XRD) is a powerful non-destructive technique for determining the atomic and molecular structure of a crystal. For this compound, which is a crystalline solid at room temperature, single-crystal XRD could provide the precise three-dimensional arrangement of the dodecylammonium cations and acetate anions in the crystal lattice. This information includes bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding its physical and chemical properties.

While a specific, publicly available crystal structure of this compound is not readily found, the principles of the technique are well-established. In a typical single-crystal XRD experiment, a crystal of this compound would be mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots is collected on a detector. The positions and intensities of these spots are then used to solve the crystal structure.

Powder XRD is another application of this technique that is used to identify the crystalline phases present in a bulk sample and to determine the degree of crystallinity. The powder XRD pattern of this compound would exhibit a unique set of peaks at specific diffraction angles (2θ), which serves as a fingerprint for the compound. This is particularly useful for quality control to ensure batch-to-batch consistency and to identify any polymorphic forms.

A study on a related compound, silver acetate/(bis)dodecylamine, utilized powder XRD to determine the interlayer spacing, demonstrating the utility of this technique in characterizing the structure of long-chain amine complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for elucidating the structure of organic molecules and for determining the purity of a sample. Both ¹H and ¹³C NMR are routinely used in the characterization of this compound.

Structural Elucidation:

The ¹H NMR spectrum of this compound provides information about the different types of protons in the molecule and their connectivity. The spectrum would show characteristic signals for the protons of the dodecyl chain and the acetate counter-ion. For instance, the methyl protons at the end of the alkyl chain would appear as a triplet, while the methylene protons adjacent to the nitrogen would be deshielded and appear at a higher chemical shift. The methyl protons of the acetate ion would appear as a singlet.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal, allowing for the confirmation of the number and types of carbon atoms present.

The following interactive table summarizes the expected chemical shifts for this compound in a suitable deuterated solvent.

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Multiplicity
CH₃ (dodecyl)~0.8-0.9~14Triplet
-(CH₂)₉-~1.2-1.4~22-32Multiplet
-CH₂-N~2.9-3.1~40-42Multiplet
-NH₃⁺Variable-Broad Singlet
CH₃ (acetate)~1.9-2.0~21Singlet
C=O (acetate)-~175-178Singlet

Purity Assessment:

Quantitative NMR (qNMR) is a highly accurate and precise method for determining the purity of organic compounds. acs.orgemerypharma.comnih.gov The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. emerypharma.com By comparing the integral of a signal from this compound with the integral of a signal from a certified internal standard of known concentration, the absolute purity of the this compound sample can be determined. amazonaws.com This method is particularly valuable as it does not require a reference standard of this compound itself. amazonaws.com

Diffuse Reflectance Infrared Fourier Transform (DRIFT) Spectroscopy

Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy is a versatile technique for obtaining infrared spectra of powdered solid samples with minimal sample preparation. It is particularly well-suited for studying the surface of materials and adsorbed species, making it a valuable tool in the characterization of this compound, especially in the context of its interactions with solid surfaces. uni-tuebingen.de

In a DRIFT experiment, infrared radiation is directed onto the surface of a powdered sample of this compound, often diluted in a non-absorbing matrix like potassium bromide (KBr). The diffusely scattered light is collected and analyzed. The resulting spectrum reveals the vibrational modes of the functional groups present in the molecule.

Key Information from DRIFT Spectroscopy:

Functional Group Identification: The DRIFT spectrum of this compound would show characteristic absorption bands for the N-H stretching and bending vibrations of the ammonium group, the C-H stretching and bending vibrations of the dodecyl chain, and the C=O and C-O stretching vibrations of the acetate group.

Surface Adsorption Studies: DRIFT spectroscopy is highly effective for in-situ studies of the adsorption of this compound onto mineral surfaces. mdpi.com By monitoring changes in the vibrational bands of both the this compound and the substrate, the nature of the surface interaction can be investigated. For example, shifts in the N-H stretching frequencies can provide insights into hydrogen bonding between the ammonium headgroup and the surface.

Reaction Monitoring: DRIFT can be used to monitor chemical transformations of this compound on a surface, such as its decomposition at elevated temperatures or its reaction with other species.

The following table presents the expected infrared absorption bands for this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Ammonium)Stretching3300-3000
N-H (Ammonium)Bending1600-1500
C-H (Alkyl)Stretching2960-2850
C-H (Alkyl)Bending1470-1370
C=O (Carboxylate)Asymmetric Stretching1650-1550
C-O (Carboxylate)Symmetric Stretching1450-1360

Purity Analysis and Quality Control for Research Applications

The reliability of research findings involving this compound is directly dependent on the purity of the material used. Impurities can arise from the synthesis process, degradation, or storage. Therefore, rigorous purity analysis and quality control are essential for research-grade this compound.

Chromatographic Techniques for Impurity Profiling

Impurity profiling is the identification and quantification of all potential impurities in a substance. rroij.com Chromatographic techniques are the cornerstone of impurity profiling due to their high separation efficiency.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. rroij.com A suitable HPLC method would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. Detection can be achieved using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), as this compound lacks a strong UV chromophore. Hyphenation with mass spectrometry (LC-MS) can provide structural information about the separated impurities. nih.gov

Gas Chromatography (GC):

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. nih.gov Dodecylamine itself is amenable to GC analysis, and this technique can be used to detect volatile impurities in this compound, such as residual starting materials or by-products from the synthesis of the parent amine. nih.gov Often, derivatization of the amine group is necessary to improve its chromatographic behavior and reduce peak tailing. vt.edu Coupling GC with mass spectrometry (GC-MS) allows for the definitive identification of volatile impurities by comparing their mass spectra with library data. medistri.swissijprajournal.com

The table below outlines typical chromatographic conditions for the impurity profiling of this compound.

TechniqueColumnMobile Phase/Carrier GasDetectorPotential Impurities Detected
HPLCC18Acetonitrile/Water with bufferCAD, ELSD, MSUnreacted dodecylamine, degradation products, higher molecular weight oligomers.
GCCapillary (e.g., DB-5)HeliumFID, MSResidual solvents, shorter/longer chain amines, other volatile synthesis by-products.

Quantitative Analytical Methods for Research-Grade this compound

For the accurate quantification of the main component and to ensure it meets the specifications for research-grade material, reliable quantitative analytical methods are required.

Non-Aqueous Titration:

A classic and highly accurate method for the assay of amine salts is non-aqueous titration. metrohm.comlcms.cz this compound, being the salt of a weak base, can be titrated as a base in a non-aqueous solvent like glacial acetic acid. lcms.czpharmaknowledgeforum.com The titrant is typically a strong acid in a non-aqueous medium, such as perchloric acid in glacial acetic acid. metrohm.comlcms.cz The endpoint of the titration can be determined potentiometrically using a suitable electrode or visually with an indicator like crystal violet. pharmaknowledgeforum.comxylemanalytics.com This method provides a direct measure of the total basic content, which corresponds to the amount of this compound in the sample.

Potentiometric Titration:

Potentiometric titration offers a more objective and precise endpoint determination compared to visual indicators. metrohmusa.comsapub.org In the potentiometric titration of this compound, the potential difference between a reference electrode and an indicator electrode is measured as a function of the titrant volume. The equivalence point is identified as the point of maximum inflection in the titration curve. This method is particularly useful for colored or turbid solutions where a visual endpoint would be difficult to discern.

Surface Chemistry and Interfacial Phenomena of Dodecylamine Acetate

Adsorption Mechanisms of Dodecylamine (B51217) Acetate (B1210297) at Interfaces

The adsorption of dodecylamine acetate at solid-liquid interfaces is a multifaceted process involving its ionic and molecular species interacting with mineral surfaces. The nature of the mineral and the aqueous phase chemistry dictate the dominant adsorption mechanisms.

The interaction of this compound with different mineral surfaces is selective and is influenced by the surface charge of the mineral.

Quartz (SiO₂) and Feldspar ((K,Na)AlSi₃O₈): Quartz and feldspar are silicate (B1173343) minerals that typically possess a negative surface charge in aqueous solutions at pH values above their isoelectric points (around pH 2-3). This negative charge facilitates the adsorption of the positively charged dodecylammonium ions (RNH₃⁺) from the this compound solution primarily through electrostatic attraction. Studies have shown that the adsorption of dodecylamine on quartz increases with concentration. For instance, at a pH range of 6 to 7, the adsorption density on quartz has been observed to increase with the this compound concentration in the solution aimehq.org. In the case of feldspar, at pH 2, the mineral has a negative charge, which allows for the adsorption of diamine collectors through electrostatic interaction, while quartz has a near-zero charge at this pH, leading to less adsorption diva-portal.org.

Sphalerite (ZnS): The adsorption of dodecylamine on sphalerite is more complex, involving both physisorption and chemisorption. Dodecylamine has been shown to have a strong collecting effect on sphalerite across a wide pH range. At lower pH, chemisorption can occur where the nitrogen atom of the dodecylammonium ion interacts with the zinc sites on the sphalerite surface. As the pH increases, the sphalerite surface becomes more negatively charged, enhancing the physical adsorption of the cationic dodecylammonium ions researchgate.net.

Hematite (B75146) (Fe₂O₃): Hematite's surface charge is also pH-dependent, with a point of zero charge (PZC) around pH 6-8. Below the PZC, the surface is positively charged, and above it, the surface is negative. Adsorption of dodecylammonium acetate on hematite is significant and has been studied over a wide range of concentrations and pH values aimehq.orgonetunnel.org. The adsorption is primarily driven by electrostatic forces when the surface is negatively charged.

A quantitative study on the adsorption of this compound on quartz at a pH of 6-7 showed a clear dependence on the solution concentration.

This compound Concentration (mg/L)Adsorption Density on Quartz (µmol/g)
~10~0.1
~100~0.5
~1000~2.0
This table is generated based on graphical data presented in Gaudin and Bloecher (1950) for illustrative purposes.

The adsorption of this compound can be broadly categorized into physico-chemical adsorption and chemisorption.

Physico-chemical Adsorption: This is the dominant mechanism for the adsorption of this compound on negatively charged surfaces like quartz and feldspar above their isoelectric points. It is primarily driven by long-range electrostatic forces between the cationic dodecylammonium ion and the anionic mineral surface. Hydrogen bonding can also contribute to the physical adsorption. This type of adsorption is generally reversible.

Chemisorption: This involves the formation of a chemical bond between the adsorbate and the surface. In the case of dodecylamine on sphalerite, evidence suggests that chemisorption occurs between the nitrogen atom of the dodecylammonium ion and the sulfur atoms on the ZnS surface over a broad pH range from 1 to 13 researchgate.net. This interaction is stronger and more specific than physical adsorption. For hematite, while electrostatic interactions are primary, the possibility of specific chemical interactions with the surface iron sites cannot be entirely ruled out under certain conditions.

The pH of the aqueous solution is a critical parameter that influences both the surface charge of the minerals and the chemical form (speciation) of this compound. Dodecylamine is a weak base with a pKa of about 10.6.

Below pKa (pH < 10.6): Dodecylamine exists predominantly as the cationic dodecylammonium ion (RNH₃⁺). In this pH range, for minerals with a negative surface charge (e.g., quartz and feldspar above pH 2-3, and hematite above its PZC), the adsorption is favored due to strong electrostatic attraction mdpi.com.

Around pKa (pH ≈ 10.6): Both the cationic (RNH₃⁺) and neutral molecular (RNH₂) forms of dodecylamine coexist in significant amounts.

Above pKa (pH > 10.6): Dodecylamine is mainly present as the neutral molecule (RNH₂). The adsorption of the neutral molecule on mineral surfaces is also possible through mechanisms like hydrogen bonding or hydrophobic interactions. In some systems, co-adsorption of the ionic and molecular forms can lead to enhanced surface coverage.

The pH also determines the surface charge of the minerals, as summarized in the table below.

MineralPoint of Zero Charge (PZC) / Isoelectric Point (IEP)Surface Charge at pH < PZC/IEPSurface Charge at pH > PZC/IEP
Quartz~pH 2-3Positive/NeutralNegative
Feldspar~pH 2Positive/NeutralNegative
Hematite~pH 6-8PositiveNegative
SphaleriteVaries with activationGenerally negative above pH ~4

The interplay between the amine speciation and the mineral surface charge as a function of pH is a key determinant of the adsorption behavior. For example, the flotation recovery of quartz with dodecylamine is often highest in the slightly alkaline pH range where there is a significant negative surface charge and a sufficient concentration of the cationic collector.

Both hydrogen bonding and electrostatic interactions are crucial in the adsorption of this compound.

Electrostatic Interactions: As previously discussed, the electrostatic attraction between the positively charged dodecylammonium ions and negatively charged mineral surfaces is a primary driving force for adsorption. The strength of this interaction is dependent on the surface charge density of the mineral and the ionic strength of the solution.

Hydrogen Bonding: The amine group (-NH₃⁺ or -NH₂) of dodecylamine can act as a hydrogen bond donor, while oxygen atoms on the silicate and oxide mineral surfaces can act as hydrogen bond acceptors. This interaction can contribute to the adsorption, especially when electrostatic forces are weak or when the neutral dodecylamine molecule is the adsorbing species. For instance, the molecular form of dodecylamine can adsorb via hydrogen bonds with sulfur atoms on the sphalerite surface researchgate.net.

At higher concentrations, adsorbed surfactant molecules like this compound can form aggregates at the solid-liquid interface.

Hemi-micelles: At a certain critical concentration, the adsorbed dodecylammonium ions can associate on the mineral surface through hydrophobic interactions between their hydrocarbon tails. This leads to the formation of two-dimensional aggregates called hemi-micelles. The formation of hemi-micelles results in a significant increase in adsorption density and renders the mineral surface hydrophobic.

Admicelles and Bilayers: With a further increase in surfactant concentration, a second layer of surfactant molecules can adsorb on top of the first, with their head groups oriented towards the aqueous phase. This bilayer formation, sometimes referred to as admicelle formation, can make the surface hydrophilic again.

Precipitates: In the alkaline pH range, particularly above the pKa, the concentration of the neutral dodecylamine molecule increases. Due to its low solubility in water, it can precipitate on the mineral surface. On sphalerite, in the alkaline pH range, dodecylamine colloidal precipitates can form, and their electrostatic interaction with the charged mineral surface can either enhance or inhibit flotation researchgate.net. Studies on quartz have also shown that at pH 6 and 9.5, surface precipitation of neutral amine molecules can dominate at higher concentrations, leading to the formation of a thick but dissipated adsorption layer researchgate.net.

Interfacial Tension and Film Properties of this compound Aqueous Solutions

This compound, as a surfactant, significantly reduces the surface tension of water and the interfacial tension between water and other immiscible phases (e.g., air, oil). The dodecylammonium ions adsorb at the interface, with their hydrophobic dodecyl chains oriented away from the aqueous phase and the hydrophilic ammonium groups remaining in the water.

Wettability and Hydrophobicity Modifications Induced by this compound

The adsorption of this compound onto a solid surface can significantly alter its wetting characteristics, transitioning it from hydrophilic (water-attracting) to hydrophobic (water-repelling). This modification is fundamental in processes like froth flotation, where selective hydrophobicity is induced on mineral particles to facilitate their separation.

Contact Angle Measurements in Surface Hydrophobicity Assessment

The degree of hydrophobicity imparted by this compound is commonly quantified by measuring the contact angle of a water droplet on the treated surface. measurlabs.combiolinscientific.com A higher contact angle indicates a greater degree of hydrophobicity. measurlabs.combiolinscientific.comresearchgate.net For instance, on a quartz surface, the contact angle increases with the adsorption of dodecylammonium ions.

Studies have shown a direct relationship between the pH of the this compound solution and the contact angle on quartz. In a solution containing 4.08x10⁻⁵ moles per liter of dodecylammonium acetate, the contact angle on quartz was observed to vary significantly with pH. onemine.org The contact angle remains low at acidic pH values and starts to increase as the pH becomes more alkaline, reaching a maximum before decreasing again at very high pH levels. onemine.org This behavior is directly linked to the adsorption density of the dodecylammonium ions on the quartz surface.

Below is a table summarizing the effect of pH on the contact angle of quartz in a dodecylammonium acetate solution.

pHContact Angle (Degrees)
2~0
4~10
6~20
8~45
10~70
11~60
12~40
13~0

Note: The data presented is an approximation based on graphical representations in the cited literature and is intended for illustrative purposes. onemine.org

Correlation between Adsorption Density, Zeta Potential, and Flotation Rate

A strong correlation exists between the adsorption density of dodecylammonium ions, the zeta potential of the solid particles, the resulting contact angle, and the flotation rate. onemine.orgaimehq.org As the adsorption density of the positively charged dodecylammonium ions increases on a negatively charged surface like quartz, the surface becomes more hydrophobic, leading to a higher contact angle and an increased flotation recovery.

The zeta potential, which is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles, also changes significantly with the adsorption of dodecylammonium ions. For quartz in a this compound solution, the initially negative zeta potential becomes less negative and can even reverse to a positive value as the concentration of adsorbed dodecylammonium ions increases. aimehq.org This change in surface charge facilitates the attachment of air bubbles, a critical step in flotation.

The relationship between these parameters is illustrated in the following table, which shows the trends observed for quartz in a dodecylammonium acetate solution as a function of increasing pH.

ParameterTrend with Increasing pH (from acidic to moderately alkaline)
Adsorption Density Increases
Contact Angle Increases to a maximum, then decreases
Zeta Potential Becomes less negative, may become positive
Flotation Recovery Increases to a maximum, then decreases

This correlation underscores the interdependent nature of these interfacial phenomena in determining the effectiveness of this compound as a flotation collector. aimehq.org

Dynamic Aspects of Dodecylamine Adsorption at Air/Solid Interfaces

The process of bubble attachment to a solid particle in a flotation system is a dynamic event involving the transfer of surfactant molecules. journalssystem.comjournalssystem.com Understanding these dynamics is crucial for optimizing flotation efficiency.

Transfer of Dodecylamine Monolayers during Bubble Attachment

In a this compound solution, dodecylamine molecules adsorb at both the air/water and solid/water interfaces. However, the adsorption density is often higher at the air/bubble surface. journalssystem.com When an air bubble approaches and attaches to a solid particle, a significant event occurs: the transfer of a well-organized monolayer of dodecylamine from the bubble surface to the solid surface. journalssystem.comjournalssystem.com

This transfer is a key mechanism for rendering the solid surface hydrophobic at the point of bubble contact. journalssystem.com Vibrational sum frequency spectroscopy (VSFS) studies have provided direct evidence for this transfer. journalssystem.comjournalssystem.com Before bubble contact, there might be limited dodecylamine adsorption at the solid/solution interface. However, upon bubble attachment, the adsorption density at the newly formed air/solid interface increases significantly due to the transfer from the bubble. journalssystem.com This transferred monolayer is typically well-ordered, which is crucial for creating a stable hydrophobic surface that promotes bubble adhesion. journalssystem.com

This dynamic transfer ensures that a high local concentration of collector is present at the precise location where the bubble needs to attach, thereby facilitating the flotation process.

Applications of Dodecylamine Acetate in Materials Science and Engineering

Dodecylamine (B51217) Acetate (B1210297) as a Surfactant Collector in Separation Technologies

Dodecylamine acetate (DAA) functions as a strong cationic collector in various separation processes 911metallurgist.com. Its ability to adsorb onto mineral surfaces makes it effective in froth flotation and liquid-liquid-powder extraction methods.

Mineral Flotation Processes (e.g., Iron Ore, Silicates, Sulfide (B99878) Minerals)

In mineral flotation, DAA is utilized to selectively collect specific minerals, allowing them to attach to air bubbles and float to the surface for separation. It has been employed in the flotation of various minerals, including iron ore, silicates, and some sulfide minerals 911metallurgist.com.

For iron ore flotation, particularly in the reverse cationic flotation of oxidic iron minerals, DAA can be used to float silica (B1680970) and other siliceous gangue minerals, leaving behind a silica-poor iron mineral residue. This process typically involves grinding the ore, pulping it in water, preconditioning with a depressant for iron minerals (like starch), adding a cationic collector such as DAA, and a frothing agent, followed by froth flotation google.com.

In the context of silicate (B1173343) minerals, DAA has been studied for the flotation of minerals like muscovite (B576469), lepidolite (B1170510), and axinite. Studies have shown that DAA can exhibit moderate to strong collecting properties for these silicates over a range of pH values ausimm.comausimm.com. For instance, lepidolite shows a massive flotation area with DAA from very low collector concentrations across a wide pH range ausimm.com. Muscovite also exhibits a similar cationic flotation behavior with DAA ausimm.com. The flotation of minerals like andalusite, kyanite, and sillimanite (B1173473) with DAA can be influenced by modifying their surfaces to shift their isoelectric points, leading to increased flotation recoveries at lower pH values ausimm.com.

While long-chain primary amines like dodecylamine are known collectors for silicates, they can also float some metallic sulfides researchgate.net. The flotation mechanism of sulfide minerals using these amines is an area of ongoing study researchgate.net. Research on sphalerite flotation with dodecylamine indicates that both physical and chemical adsorption occur on the mineral surface researchgate.net. Dodecylamine has shown good sphalerite flotation performance over a wide pH range, even at low dosages, with recovery increasing with increasing pH researchgate.net.

Liquid-Liquid-Powder Extraction for Metal Separation (e.g., Palladium, Silver)

This compound has been investigated for its use as a surfactant collector in liquid-liquid-powder extraction for the separation of metals like palladium and silver from solid waste materials, such as semiconductor solid waste google.co.jpnih.govresearchgate.net. This method involves using two immiscible liquid phases and a solid powder containing the metals of interest. DAA facilitates the transfer of metal-containing particles from one liquid phase to the other.

Research has demonstrated the application of DAA in the separation of palladium and silver from semiconductor solid waste using liquid-liquid-powder extraction google.co.jpnih.govresearchgate.netchem960.com.

Recovery of Uranium Dioxide and Cerium Oxide Abrasives

This compound has also been explored for the recovery of valuable materials like uranium dioxide and cerium oxide abrasives from waste streams frontiersin.orgnih.gov.

In the case of cerium oxide abrasive recovery from abrasive-glass polishing waste, the liquid-liquid-powder extraction method has been applied. Studies comparing cationic (DAA) and anionic (sodium oleate) surfactant collectors found that while sodium oleate (B1233923) could selectively improve the extraction of cerium oxide abrasive, DAA improved the extraction of both cerium oxide abrasive and glass powder, making it less effective for their mutual separation in this specific application mdpi.comdntb.gov.uaresearchgate.netresearchgate.net. However, DAA addition was shown to improve the extraction of cerium oxide abrasive to the isooctane (B107328) phase at certain pH ranges mdpi.comresearchgate.net.

Corrosion Inhibition Mechanisms and Coatings

This compound is utilized in corrosion inhibition due to the protective properties of dodecylamine brightsol.netlingofriends.compainichemical.com. Organic corrosion inhibitors, including amines, function by adsorbing onto the metal surface, forming a barrier that hinders corrosive species from reaching the metal mdpi.com. Dodecylamine can spontaneously adsorb on metal surfaces, such as carbon steel, via its polar amino group, forming a protective film researchgate.netrepec.org. The inhibition mechanism is believed to involve a geometric blocking effect researchgate.netrepec.org.

Incorporation into Nanocontainers (e.g., Halloysite (B83129) Nanotubes) for Active Corrosion Protection

A promising approach for active corrosion protection involves incorporating corrosion inhibitors into nanocontainers embedded within coatings frontiersin.orgresearchgate.netresearchgate.netrsc.org. Halloysite nanotubes (HNTs) are considered suitable nanocontainers due to their tubular structure, availability, and mechanical strength frontiersin.orgresearchgate.net. Dodecylamine has been successfully loaded into HNTs for use in smart anticorrosion coatings, particularly for carbon steel frontiersin.orgresearchgate.netresearchgate.netqu.edu.qa.

When embedded in a primer coating, dodecylamine-loaded HNTs can provide self-healing properties. Upon damage to the coating, the encapsulated dodecylamine can be released, inhibiting the corrosion process at the defect site frontiersin.orgresearchgate.net. Studies using electrochemical impedance spectroscopy (EIS) and scanning vibrating electrode technique (SVET) have shown that coatings doped with dodecylamine-loaded HNTs exhibit improved protection properties and self-healing ability frontiersin.orgresearchgate.net.

Dodecylamine can be encapsulated within the lumen of HNTs or intercalated into polyelectrolyte multilayers on the HNT surface in hybrid systems qu.edu.qarsc.orgacs.org.

Release Kinetics of Dodecylamine from Nanocontainers

The release kinetics of corrosion inhibitors from nanocontainers is crucial for effective long-term protection rsc.orgunimi.it. The release of dodecylamine from halloysite nanocontainers can be influenced by factors such as pH frontiersin.orgresearchgate.netunimi.it.

Research on dodecylamine release from halloysite shows that the kinetics can be pH-dependent frontiersin.orgresearchgate.netunimi.it. For instance, the release of encapsulated dodecylamine from halloysite in a NaCl solution has been studied at different pH values frontiersin.orgresearchgate.net. Thermogravimetric analysis (TGA) can be used to estimate the amount of inhibitor loaded in the nanoclay and provide insights into the release and thermal degradation of dodecylamine from the halloysite structure frontiersin.org.

Studies have indicated that the release of inhibitors from nanocontainers can be triggered by changes in pH around a defect site in the coating, which is characteristic of the corrosion process frontiersin.orgresearchgate.netqu.edu.qa. Dodecylamine has been shown to be efficiently released in acidic environments, contributing to inhibiting corrosion activity qu.edu.qa.

Data on release kinetics can be obtained by monitoring the concentration of the released inhibitor over time in a specific medium frontiersin.orgresearchgate.net. The release profiles can vary depending on the loading mechanism and the properties of the nanocontainer and the surrounding matrix d-nb.info.

Role in Nanomaterial Synthesis and Morphology Control

This compound, and its parent compound dodecylamine, are employed in the synthesis of various nanomaterials, influencing their size, shape, and distribution.

Modification of Metal Oxide Nanoparticle Morphology (e.g., ZnO, Fe3O4)

Dodecylamine (DDA) has been shown to influence the morphology of metal oxide nanoparticles, including zinc oxide (ZnO). In the synthesis of ZnO nanostructures, the presence of dodecylamine can lead to the formation of nanodisks under certain conditions. For instance, exchanging hexadecylamine (B48584) (HDA) for dodecylamine as the stabilizing ligand in a standard synthesis resulted in ZnO nanodisks with mean diameters of 3.0 nm. In the absence of a solvent, mixing equimolar amounts of a zinc precursor and dodecylamine yielded ZnO nanorods with an average size of 9.2 ± 3.7 nm. Doubling the concentration of dodecylamine relative to zinc in this solvent-free method can produce larger nanorods, approximately 17.1 ± 3.0 nm. unirioja.es The morphology and size of ZnO nanostructures are significantly influenced by reaction conditions such as the precursor concentration, temperature, solvent type, and the presence of surfactants like amines. biointerfaceresearch.com Researchers have used zinc acetate solutions with long-chained amines, including dodecylamine, to modify particle morphology, resulting in ZnO nanoparticles with shapes ranging from prisms to wires to rods. mdpi.com The influence of alkylamines with different chain lengths, such as dodecylamine, hexadecylamine, and oleylamine, on the size, morphology, and structure of ZnO has been studied. researchgate.net

Influence on Quantum Dot Size Distribution and Synthesis

Fatty amines, including dodecylamine, act as activators in the synthesis of InP/ZnS quantum dots, potentially leading to more monodispersed particles compared to conventional methods. researchgate.netorientjchem.org The chain length of the fatty amine influences the quantum dot size distribution and synthesis progress. Using longer fatty amines tends to result in quantum dots with a smaller mean size but a broader size distribution, attributed to their higher capping capacity. researchgate.netorientjchem.org Conversely, shorter fatty amines may lead to a narrower size distribution. orientjchem.org The full width at half maximum (FWHM) of the photoluminescent emission spectrum is an indicator of the size distribution, with a smaller FWHM corresponding to a narrower distribution. orientjchem.orgorientjchem.org For InP/ZnS quantum dots synthesized using octylamine (B49996), dodecylamine, and oleylamine, the FWHM values were approximately 75, 109, and 113 nm, respectively, indicating that octylamine yielded quantum dots with a narrower size distribution in this context. orientjchem.orgorientjchem.org The wavelength of emitted light is affected by the nanocrystal size due to the quantum confinement effect. orientjchem.orgorientjchem.org

Synthesis of Silver Nanoparticles and Intermediates

Dodecylamine is utilized in the non-aqueous synthesis of silver nanoparticles. A process has been developed for synthesizing silver nanoparticles protected by a dodecylamine shell in toluene, using tin(II) acetate as a reducing agent. rsc.orgresearchgate.net In this method, tin(II) oxidizes to tin(IV), reducing Ag(I) to Ag(0), leading to the formation of silver particles with diameters between 5 and 20 nm. rsc.orgresearchgate.net Dodecylamine also functions as a phase transfer agent, aiding in the dissolution of silver acetate in toluene, which is not highly soluble under standard conditions. researchgate.net This process involves the formation of a complex between the silver salt and dodecylamine. researchgate.net The resulting particles can be dispersed in various non-aqueous solvents. rsc.org The presence of a silver metallic core and a dodecylamine shell in the synthesized nanoparticles has been confirmed through characterization techniques. rsc.org

Applications in Advanced Chemical Reagents and Intermediates

This compound serves as a useful research chemical compound and an intermediate in the production of other chemicals. chemicalbook.comcitychemical.comimpurity.com

Use in the Production of Light Magnesium Carbonate

This compound is used in a method for producing light magnesium carbonate. chemicalbook.comimpurity.commade-in-china.com Light magnesium carbonate is a hydrated basic magnesium carbonate. drugfuture.com

Pharmaceutical Research and Development Intermediates

This compound is employed as an organic intermediate in pharmaceutical research and development. citychemical.comlookchem.com Dodecylamine itself is also used as a chemical intermediate for various applications, including pharmaceutical intermediates. bloomtechz.compainichemical.com Companies specialize in the production and sales of pharmaceutical intermediates, listing this compound for this application. lookchem.com

Computational and Theoretical Studies of Dodecylamine Acetate

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, which are based on the principles of quantum mechanics, are instrumental in exploring the electronic structure and reactivity of molecules. These calculations can predict various properties, such as molecular geometry, charge distribution, and reaction pathways, providing a fundamental understanding of chemical processes involving dodecylamine (B51217) acetate (B1210297).

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been effectively applied to study the adsorption behavior of amine-based compounds on various surfaces. For instance, DFT calculations have been utilized to explore the interaction between collectors like dodecylamine and mineral surfaces, which is crucial in flotation processes. grafiati.commdpi.com These studies help in identifying whether the adsorption is due to physisorption or chemisorption by analyzing the electronic properties and energy changes upon adsorption. The structure-property relationships derived from DFT calculations can support the design of more efficient flotation collectors. grafiati.com

Research has shown that quantum chemistry can reveal microscopic changes in the interaction between chemicals and mineral surfaces by examining crystal structure and adsorption at the molecular or atomic level. mdpi.com For example, in the context of mineral flotation, DFT has been used to study the adsorption of collectors on mineral surfaces to understand the underlying mechanisms of selectivity. mdpi.com

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. This technique allows researchers to observe the behavior of systems over time at the atomic scale. MD simulations have been extensively used to investigate the interfacial behavior of surfactants like dodecylamine at air/water and solid/water interfaces. researchgate.net

These simulations provide detailed information on how dodecylamine molecules arrange themselves at interfaces, the formation of aggregates, and their interactions with other species present in the system. researchgate.netresearchgate.net For example, MD simulations have been employed to study the adsorption of dodecylamine on minerals such as montmorillonite, revealing that the adsorption mechanism involves electrostatic attraction and hydrogen bonding. researchgate.net The simulations can also show how factors like pH influence the formation of organized monolayers of dodecylamine on surfaces. researchgate.net

The insights gained from MD simulations are valuable for understanding and optimizing processes like froth flotation, where the interfacial behavior of collectors like dodecylamine acetate is critical. researchgate.net By visualizing the dynamic interactions at the molecular level, researchers can better comprehend the synergistic effects of mixed collector systems and the role of different functional groups. researchgate.net

Simulation Parameter Typical Value/Condition Reference
EnsembleNVT (Canonical) researchgate.net
Time Step0.2 fs researchgate.net
Total Simulation Time8 ns researchgate.net
Cutoff Radius18 Å researchgate.net

While specific studies on the catalytic processes involving this compound are not extensively detailed in the provided context, the principles of computational modeling for amine catalysis are well-established. Quantum chemical calculations are a valuable tool for establishing a relationship between molecular structure and reactivity. researchgate.net By calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can gain insights into the electron-donating and accepting abilities of molecules, which is fundamental to their catalytic activity. researchgate.net

Computational approaches can be used to model reaction mechanisms, identify transition states, and calculate activation energies for catalytic cycles involving primary amines like dodecylamine. This information is crucial for understanding how these molecules can act as catalysts in various organic reactions.

Molecular Modeling of this compound Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are particularly useful for studying the non-covalent interactions that govern the adsorption and binding of molecules like this compound to surfaces and other molecules.

Molecular modeling allows for the prediction of the most stable adsorption structures of dodecylamine on various substrates. By calculating the interaction energies, researchers can determine the strength of the adsorption. researchgate.net A more negative interaction energy generally indicates a stronger adsorption between the collector and the mineral surface. researchgate.net

For instance, MD simulations have been used to model the adsorption of dodecylamine hydrochloride on muscovite (B576469) surfaces, indicating that the molecules adsorb through electrostatic interactions and hydrogen bonding. researchgate.net These models can also elucidate the role of co-adsorbed species and the formation of micelle-like structures on the surface. researchgate.net The ability to predict these structures and their associated energies is vital for designing more effective and selective flotation agents.

The principles of computational chemistry are also applied to understand and predict stereoselectivity in amine-catalyzed reactions. While direct studies on this compound in this context are not highlighted, the general methodology involves modeling the transition states of reactions that lead to different stereoisomers. By comparing the energies of these transition states, chemists can predict which stereoisomer will be the major product. This type of analysis is crucial in the field of asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral molecule.

Environmental Considerations and Remediation Research Involving Dodecylamine Acetate

Dodecylamine (B51217) acetate (B1210297), a cationic surfactant, has applications that necessitate a thorough understanding of its environmental impact and methods for its remediation. Research has focused on its role in adsorbing contaminants, its fate and transport in the environment, and the protocols for its safe handling and disposal in laboratory settings.

Analytical Methods and Characterization Techniques in Dodecylamine Acetate Research

Spectroscopic Techniques

Spectroscopic methods are fundamental tools in the study of dodecylamine (B51217) acetate (B1210297), offering detailed information about its molecular structure and interactions. Techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy are commonly applied.

FTIR spectroscopy is utilized to identify the functional groups present in dodecylamine acetate and to study its adsorption mechanisms on various surfaces, such as minerals researchgate.netresearchgate.netsci-hub.se. By analyzing the vibrational modes of the molecules, researchers can confirm the presence of dodecylamine species on a surface and gain insights into how they interact researchgate.net. In situ Attenuated Total Reflectance FTIR (ATR-FTIR) is a powerful variant that allows for real-time monitoring of the adsorption process and interactions occurring at liquid-solid interfaces sci-hub.se. This technique, sometimes combined with 2D correlation analysis, can provide a detailed understanding of collector adsorption configurations and assembly behaviors at interfaces sci-hub.se. FTIR has also been used to characterize materials where dodecylamine is incorporated, such as confirming its presence in polyelectrolyte layers researchgate.netresearchgate.net. The functionalization of nanoparticles with dodecylamine has also been studied using FTIR in conjunction with X-ray Photoelectron Spectroscopy (XPS) nih.gov.

NMR spectroscopy, including ¹H NMR and ¹³C NMR, is used for the structural characterization and verification of this compound nih.govtcichemicals.com. NMR methods can also be applied to study the dynamics of dodecylamine in solution, such as measuring self-diffusion researchgate.net.

UV-Vis spectroscopy is employed in studies involving this compound, particularly in the characterization of nanoparticles synthesized in its presence researchgate.netresearchgate.net. It can be used to determine the optical properties of materials and, more generally, for the identification and concentration determination of organic compounds mdpi.comej-eng.org. UV-Vis spectroscopy has also been applied in studies investigating dodecylamine adsorption bohrium.com.

XPS is another surface-sensitive spectroscopic technique often used alongside FTIR to investigate the elemental composition and chemical states of species adsorbed on surfaces, providing further details on adsorption mechanisms and surface interactions researchgate.netsci-hub.senih.govresearchgate.net.

Micro-flotation Tests for Performance Evaluation

Micro-flotation tests are a standard method for evaluating the performance of this compound as a collector in mineral processing applications bohrium.com911metallurgist.commdpi.comrsc.orgdbc.wroc.pl. These experiments are typically conducted using a Hallimond tube, a laboratory-scale flotation cell mdpi.com. The tests involve floating a small sample of mineral particles in a solution containing the collector under controlled conditions, such as varying pH and collector concentration 911metallurgist.commdpi.comdbc.wroc.pl.

The primary outcome of micro-flotation tests is the flotation recovery, which is the percentage of the desired mineral that is recovered in the froth product mdpi.comdbc.wroc.plaimehq.org. By measuring the recovery of different minerals or the same mineral under varying conditions, researchers can assess the effectiveness and selectivity of this compound as a collector mdpi.comdbc.wroc.pl. For example, studies have investigated the flotation of quartz, hematite (B75146), smithsonite (B87515), calcite, ilmenite, and titanaugite using dodecylamine or this compound, evaluating recovery as a function of pH and collector dosage 911metallurgist.commdpi.comdbc.wroc.plaimehq.org.

Detailed research findings from micro-flotation tests can be presented in data tables and graphs, illustrating the relationship between flotation recovery and experimental parameters. For instance, studies show that the flotation recovery of quartz with dodecylammonium acetate is strongly dependent on pH, with maximum recovery often observed in alkaline conditions aimehq.org. Similarly, the flotation of smithsonite and calcite with cationic collectors like octadecylamine (B50001) acetate (a related compound) is evaluated through micro-flotation tests to determine the effectiveness of depressants dbc.wroc.pl.

Zeta Potential Measurements for Surface Charge Analysis

Zeta potential measurements are crucial for understanding the electrical charge at the surface of particles in the presence of this compound researchgate.netresearchgate.netresearchgate.netbohrium.com911metallurgist.comdbc.wroc.plaimehq.orgcore.ac.ukaimehq.org. The zeta potential, which is the potential at the slipping plane of a particle in suspension, is influenced by the adsorption of ions, including surfactant species like dodecylammonium ions aimehq.orgaimehq.org.

Streaming potential techniques are commonly used to measure the zeta potential of mineral surfaces in solutions containing this compound 911metallurgist.comaimehq.orgaimehq.org. These measurements help to elucidate the adsorption mechanisms of dodecylammonium ions on mineral surfaces as a function of parameters like pH and collector concentration aimehq.org. Changes in zeta potential indicate the extent of collector adsorption and its effect on the surface charge of the mineral particles dbc.wroc.plaimehq.orgaimehq.org.

Research findings demonstrate that the zeta potential of minerals like quartz becomes less negative or even positive with increasing concentrations of dodecylammonium acetate due to the adsorption of positively charged dodecylammonium ions aimehq.orgaimehq.org. The pH of the solution significantly affects the zeta potential and the adsorption of dodecylammonium ions dbc.wroc.plaimehq.orgaimehq.org. For example, studies show that the zeta potential of quartz in dodecylammonium acetate solutions changes with pH, which correlates with changes in flotation recovery aimehq.org.

Data from zeta potential measurements can be presented to show the zeta potential of mineral particles as a function of pH or collector concentration, providing valuable information about the surface chemistry and interactions in the flotation system.

Quartz Crystal Microbalance with Dissipation (QCM-D) for Adsorption Kinetics

Quartz Crystal Microbalance with Dissipation (QCM-D) is a sensitive technique used to study the adsorption kinetics and the properties of adsorbed layers of substances like this compound on surfaces researchgate.netbibliotekanauki.pldntb.gov.uamdpi.comnanoscience.combiolinscientific.com. QCM-D measures changes in the resonance frequency and energy dissipation of a quartz crystal sensor as material adsorbs onto its surface researchgate.netmdpi.combiolinscientific.com.

The change in resonance frequency is related to the mass of the adsorbed layer, while the change in dissipation provides information about the viscoelastic properties and structure of the layer mdpi.comnanoscience.combiolinscientific.com. This allows researchers to monitor the adsorption process in real-time, determining the rate of adsorption and the total amount of material adsorbed researchgate.netbiolinscientific.com.

QCM-D has been applied to study the adsorption of dodecylamine (specifically dodecylamine hydrochloride) on mineral surfaces like quartz researchgate.net. These studies can reveal how factors such as collector concentration and pH influence the adsorption kinetics and the conformation of the adsorbed layer researchgate.net. QCM-D is particularly useful for studying soft or hydrated layers, as it senses both the adsorbed molecules and any coupled solvent, providing insights into structural changes like swelling or conformational rearrangements nanoscience.combiolinscientific.com. The technique can reveal changes in the structure and orientation of the adsorbed film during the adsorption process researchgate.net.

Advanced Chromatographic and Mass Spectrometric Approaches

Chromatographic and mass spectrometric techniques are employed for the analysis and characterization of this compound, particularly for assessing purity and identifying components in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MSD) for Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating and identifying volatile and semi-volatile compounds researchgate.neteurl-pesticides.eu. While dodecylamine itself is amenable to GC-MS analysis nih.gov, specific applications of GC-MSD directly for the analysis or characterization of this compound in research studies are not extensively detailed in the provided information. However, GC-MS is a standard technique for the analysis of amines and related organic compounds, and it could be applied to analyze the purity of this compound or to identify dodecylamine as a component in samples where the acetate salt is present and might dissociate or react. GC-MS is widely used in various analytical contexts for compound identification and quantification in complex matrices researchgate.neteurl-pesticides.eu.

High-Performance Liquid Chromatography (HPLC) for Surfactant Determination

High-Performance Liquid Chromatography (HPLC) is a versatile chromatographic technique used to separate, identify, and quantify components in a mixture, including surfactants eurl-pesticides.eu. While the provided search results mention HPLC in the context of analyzing pesticide residues and coupled with mass spectrometry (LC-MS) eurl-pesticides.eu, and LC-MS is listed as a technique for dodecylamine nih.gov, specific detailed applications of HPLC for the direct determination or analysis of this compound as a surfactant are not explicitly described. However, HPLC is a common method for the analysis of surfactants, and it would be applicable for determining the concentration or purity of this compound in aqueous solutions or other matrices, potentially coupled with various detectors depending on the analytical requirements.

Future Directions and Emerging Research Avenues for Dodecylamine Acetate

Development of Novel Dodecylamine (B51217) Acetate (B1210297) Derivatives for Specific Applications

Research into novel derivatives of dodecylamine acetate aims to tailor its properties for enhanced performance and expanded applications. This involves modifying the dodecylamine or acetate components to influence factors such as solubility, selectivity, and interaction with different surfaces. For instance, studies have explored introducing polyhydroxy groups into dodecylamine to create derivatives with improved solubility and selectivity in mineral flotation systems, such as the separation of hematite (B75146) and quartz researchgate.net. These modified structures can lead to different adsorption behaviors and ultimately better separation efficiency compared to the parent compound researchgate.net. The synthesis of such derivatives often involves nucleophilic substitution reactions researchgate.net.

Another area of derivative development involves incorporating dodecylamine into more complex structures, such as vanadium dodecylamino phosphate, which has been investigated as a catalyst in organic synthesis researchgate.net. This highlights the potential for DAA-based structures in catalytic applications. Furthermore, dodecylamine has been used in the synthesis of cellulose-based amine films, demonstrating its role in creating functional materials with potential antimicrobial properties aaup.edu. The synthesis of these films can involve multi-step processes, including oxidation, amination with fatty amines like dodecylamine, and subsequent reduction aaup.edu.

Advanced Spectroscopic and Imaging Techniques for In-situ Studies of Adsorption

Understanding the adsorption mechanism of this compound at solid-liquid interfaces is crucial for optimizing its performance in applications like mineral flotation. Advanced spectroscopic and imaging techniques are increasingly employed for in-situ studies, providing real-time insights into the adsorption process and the structure of the adsorbed layers.

Techniques such as Fourier Transform Infrared (FTIR) spectroscopy and X-ray Photoelectron Spectroscopy (XPS) have been used to study the adsorption of dodecylamine on mineral surfaces like quartz and smithsonite (B87515) acs.orgscirp.org. These methods can provide information about the chemical species adsorbed and their interactions with the surface acs.orgscirp.org. For example, FTIR can reveal the presence of functional groups and hydrogen bonding interactions, while XPS can provide elemental composition and chemical state information on the surface acs.orgscirp.orgnih.gov.

In-situ techniques, such as Attenuated Total Reflectance-FTIR (ATR-FTIR), allow for the real-time monitoring of adsorption processes at the solid-liquid interface sci-hub.se. This is particularly valuable for studying complex systems involving mixed collectors, such as this compound combined with other surfactants sci-hub.se. ATR-FTIR, combined with techniques like 2D-COS, can offer detailed understanding of the adsorption configurations and assembly behaviors of collectors at interfaces sci-hub.se.

Quartz Crystal Microbalance with Dissipation (QCM-D) is another powerful in-situ technique used to study the adsorption kinetics and the structure and orientation of adsorbed layers of compounds like dodecylamine hydrochloride on surfaces such as quartz researchgate.net. QCM-D provides information about the mass and viscoelastic properties of the adsorbed film as it forms researchgate.net. Studies using QCM-D have revealed different adsorption behaviors depending on the concentration and pH, ranging from thin, rigid layers formed by physisorption and coadsorption to thicker, more dissipated layers resulting from surface precipitation researchgate.net.

Molecular dynamics (MD) simulations are often used in conjunction with spectroscopic techniques to provide a theoretical understanding of the adsorption behavior at the molecular level nih.govresearchgate.net. MD simulations can help visualize the orientation and aggregation of dodecylamine species at interfaces under different conditions, complementing experimental observations nih.govresearchgate.net.

Research findings from these techniques highlight the complex nature of DAA adsorption, which is influenced by factors such as pH, concentration, and the presence of other ions or surfactants acs.orgnih.govresearchgate.netresearchgate.net. For instance, studies have shown that the state of adsorbed dodecylamine on silica (B1680970) surfaces varies significantly with pH, forming well-organized monolayers or bilayers at alkaline conditions nih.govresearchgate.net.

Here is a sample table summarizing some spectroscopic techniques and their applications in studying DAA adsorption:

TechniqueInformation ProvidedIn-situ CapabilityExample Application
FTIR SpectroscopyIdentification of functional groups, hydrogen bondingYes (ATR-FTIR)Studying DAA adsorption on mineral surfaces acs.orgscirp.org
XPS SpectroscopySurface elemental composition, chemical stateNoAnalyzing DAA adsorption on smithsonite scirp.org
QCM-DAdsorption kinetics, mass, viscoelastic propertiesYesStudying DDA hydrochloride adsorption on quartz researchgate.net
Molecular DynamicsMolecular orientation, aggregation behavior (simulated)N/AUnderstanding DDA adsorption on silica at different pH researchgate.net

Integration of Machine Learning and AI in Computational Design and Prediction

The application of machine learning (ML) and artificial intelligence (AI) is an emerging area with significant potential in the study and application of this compound. These computational approaches can be integrated into various stages, from the design of novel DAA derivatives to the prediction of their properties and behavior in complex systems.

ML and AI can be used for computational design, assisting in the identification and optimization of molecular structures for specific applications elifesciences.orgaectechjobs.com. By analyzing large datasets of existing compounds and their properties, ML models can learn complex relationships and predict the potential performance of new, un बारे में synthesized this compound derivatives nih.govnurixtx.com. This can significantly accelerate the discovery process compared to traditional experimental methods.

Furthermore, AI can be employed for predicting the properties of DAA and its interactions with different materials or in various environments nih.govcopernicus.org. This includes predicting adsorption behavior, solubility, and potential reactivity. For example, AI models are being developed to predict reaction rate constants in atmospheric chemistry, a concept that could potentially be extended to predict the reaction or degradation rates of compounds like DAA in different environmental conditions copernicus.org.

The integration of ML and AI in computational design and prediction for this compound could involve:

Predicting Adsorption Affinity: Developing models to predict how strongly DAA or its derivatives will adsorb onto different mineral surfaces based on their molecular structure and surface properties.

Designing Selective Collectors: Using AI to design DAA derivatives that exhibit high selectivity for a particular mineral in flotation processes.

Optimizing Synthesis Pathways: Employing ML to identify the most efficient and sustainable synthesis routes for DAA and its derivatives.

Predicting Environmental Fate: Using AI to predict the degradation pathways and persistence of DAA in the environment.

While the direct application of ML and AI specifically to this compound in these areas is still emerging, the broader application of these technologies in computational chemistry and materials science elifesciences.orgaectechjobs.comnurixtx.comicams.de suggests a promising future for their integration into DAA research.

Exploration of this compound in Bio-inspired Materials and Processes

The unique properties of this compound, particularly its surfactant nature and ability to interact with interfaces, make it a potential candidate for exploration in the field of bio-inspired materials and processes. Bio-inspired approaches draw inspiration from natural systems to design and create new materials and technologies bioinspired-materials.chcore.ac.ukpurdue.edu.

Dodecylamine, the amine component of DAA, has already been utilized in the synthesis of silver nanoparticles, where it can act as a stabilizing agent mdpi.comresearchgate.netresearchgate.net. This process can sometimes involve green synthesis approaches, drawing a connection to environmentally conscious methods researchgate.netresearchgate.net. The use of dodecylamine in stabilizing nanoparticles suggests its potential role in creating other bio-inspired nanomaterials with tailored properties.

The interaction of surfactants with biological systems and interfaces is a key aspect of bio-inspired materials design researchgate.net. While direct research on this compound in this specific context may be limited, the principles of surfactant-driven self-assembly and interaction with biological molecules or structures are highly relevant. For example, the ability of DAA to form micelles in aqueous solutions cymitquimica.com could be leveraged in drug delivery systems or in the creation of self-assembling bio-inspired structures.

Potential areas for exploring this compound in bio-inspired materials and processes include:

Drug Delivery Systems: Investigating the use of DAA or its derivatives in formulating drug delivery systems, potentially utilizing its surfactant properties to encapsulate or deliver therapeutic agents. Bio-inspired approaches in drug delivery often involve designing carriers that mimic natural biological transport mechanisms researchgate.net.

Biomimetic Mineralization: Exploring the influence of DAA on controlled precipitation or crystallization processes, inspired by natural biomineralization.

Bio-inspired Coatings and Adhesives: Utilizing the surface activity of DAA in the development of coatings or adhesives that mimic the strong and often reversible adhesion found in biological systems core.ac.uk.

Interaction with Biological Interfaces: Studying the interaction of DAA with biological membranes or other interfaces, which could have implications for antimicrobial applications or in understanding its behavior in biological environments.

The development of bio-inspired materials is an active area of research, with a focus on creating materials with enhanced properties and reduced environmental impact core.ac.ukpurdue.edu. The exploration of this compound within this field represents a promising avenue for future research.

Sustainable Synthesis and Application Strategies for Environmental Impact Reduction

As with many chemical compounds, there is a growing emphasis on developing sustainable synthesis and application strategies for this compound to minimize its environmental impact. This aligns with the broader principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances rsc.org.

Sustainable synthesis approaches for DAA could focus on:

Utilizing Renewable Feedstocks: Exploring the synthesis of dodecylamine or acetic acid from renewable sources rather than petrochemicals.

Developing More Efficient Reaction Pathways: Designing synthesis routes that require less energy, use fewer reagents, and generate less waste rsc.org. Mechanochemical methods, for instance, are being explored as more sustainable alternatives to traditional solution-based synthesis for various compounds rsc.orgrsc.org.

Employing Greener Solvents: Replacing traditional organic solvents with more environmentally friendly alternatives or developing solvent-free synthesis methods rsc.org. Switchable solvent systems are an example of greener alternatives being investigated in chemical synthesis rsc.org.

Sustainable application strategies for this compound involve minimizing its release into the environment and exploring its use in applications with reduced ecological footprints. This includes:

Optimizing Dosage in Applications: Using the minimum effective concentration of DAA in applications like mineral flotation to reduce the amount released in tailings or wastewater prtr-es.es.

Developing Effective Removal or Recovery Methods: Researching methods to remove DAA from wastewater streams or to recover and reuse it from industrial processes prtr-es.es.

Exploring Biodegradable Derivatives: Designing and synthesizing DAA derivatives that are more readily biodegradable in the environment.

Assessing the Full Environmental Lifecycle: Conducting comprehensive assessments of the environmental impact of DAA from its synthesis to its end-of-life.

The development of sustainable practices for this compound is crucial for its continued use in various industries while mitigating potential environmental concerns researchgate.netuc.pt. This involves a multidisciplinary approach, encompassing green chemistry principles, process engineering, and environmental science.

Q & A

Q. How should dodecylamine acetate (DAA) solutions be prepared for flotation experiments?

DAA solutions are typically prepared by mixing dodecylamine with acetic acid in aqueous media. A standard protocol involves dissolving 1.89 g of 98% pure dodecylamine in 10 mL of 1 M acetic acid, followed by dilution with demineralized water to achieve a 0.1 M stock solution. This stock is further diluted to the desired concentration (e.g., 200 g/t) for flotation cells. pH adjustments are made using HCl or NaOH to optimize collector performance .

Q. What is the optimal pH range for DAA in mineral flotation, and how is this determined experimentally?

DAA exhibits optimal cationic surfactant behavior between pH 4.8 and 10.63. Below pH 4.8, protonation of the amine group (NH₃⁺) decreases, reducing adsorption efficiency. Above pH 10.63, deprotonation (NH₂) occurs, weakening collector-mineral interactions. Researchers determine this range using zeta potential measurements, adsorption density studies, and flotation recovery tests across pH gradients. For quartz flotation, pH 10 is often selected to maximize DAA’s cationic charge and minimize sodium ion interference .

Q. What precautions are necessary for handling and storing this compound?

DAA is stable under standard laboratory conditions but decomposes upon prolonged exposure to air or heat. Storage recommendations include airtight containers in cool, dark environments. It reacts violently with strong acids, oxidizers, and nitrates, releasing hazardous byproducts like nitrosamines. Safety protocols mandate avoiding open flames due to its combustible nature and conducting reactions under inert atmospheres when heated .

Advanced Research Questions

Q. How does DAA interact with mineral surfaces, and what advanced techniques characterize these interactions?

DAA adsorbs onto mineral surfaces (e.g., quartz, aluminosilicates) via electrostatic forces, hydrogen bonding, and chemisorption. Techniques like Fourier-transform infrared spectroscopy (FTIR) identify amine-group bonding (e.g., N–H stretches at 3331 cm⁻¹), while X-ray photoelectron spectroscopy (XPS) confirms chemical shifts at binding sites. Quartz crystal microbalance (QCM) studies quantify adsorption kinetics, revealing dependencies on pH and ionic strength .

Q. How can contradictory kinetic data in cupric acetate reduction studies using DAA be resolved?

Discrepancies arise from solvent and catalyst effects. For instance, Dakers and Halpern reported cupric concentration-dependent rates in aqueous systems, whereas pyridine/dodecylamine solvents show rate independence. Resolving this requires comparing solvent polarity, water content (e.g., from hydrated cupric acetate), and catalyst dimerization (e.g., monomeric vs. dimeric cuprous acetate). Kinetic studies in anhydrous DAA solutions with controlled cuprous acetate concentrations are critical .

Q. What mechanisms explain enhanced flotation efficiency when DAA is co-adsorbed with anionic collectors?

Co-adsorption with anionic collectors like sodium oleate (NaOL) improves gangue mineral removal via synergistic electrostatic interactions. DAA’s cationic NH₃⁺ groups adsorb on negatively charged quartz, while NaOL’s anionic heads bind to metal sites (e.g., Fe³⁺ in iron oxides). This dual mechanism reduces steric hindrance and increases surface coverage. Optimization requires balancing pH, starch depressants, and CaO activators to prevent competitive adsorption .

Q. How is DAA incorporated into smart coatings for corrosion inhibition, and how is its release kinetics analyzed?

DAA is encapsulated in polyelectrolyte multilayers (e.g., urea-formaldehyde microcapsules) alongside self-healing agents like linalyl acetate. Thermogravimetric analysis (TGA) quantifies thermal stability and inhibitor loading, while FTIR tracks amine-group retention post-encapsulation. Electrochemical impedance spectroscopy (EIS) evaluates corrosion protection efficiency by measuring coating resistance under accelerated degradation conditions .

Q. What role does DAA play in silver nanoparticle synthesis, and how is its structural influence validated?

DAA acts as a capping agent, controlling nanoparticle size and preventing aggregation. In silver acetate reduction, DAA’s alkyl chains form bilayers with interlayer spacing (~29.57 Å), confirmed via X-ray diffraction (XRD). Transmission electron microscopy (TEM) reveals monodisperse nanoparticles, while dynamic light scattering (DLS) assesses colloidal stability. Functionalization efficacy is validated by FTIR peaks for C–H stretches (2920–2840 cm⁻¹) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.